molecular formula C9H9N3O4 B12000561 methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate

methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate

Cat. No.: B12000561
M. Wt: 223.19 g/mol
InChI Key: BOHLDNPMHREUCY-UXBLZVDNSA-N
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Description

Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation, crystallization, or filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazinecarboxylates.

Scientific Research Applications

Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The nitrobenzylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N’-(4-nitrobenzylidene)benzohydrazide: A similar compound with a benzohydrazide group instead of a hydrazinecarboxylate group.

    N-(4-nitrobenzylidene)naphthalen-1-amine: Another related compound with a naphthalen-1-amine moiety.

Uniqueness

Methyl (2E)-2-(4-nitrobenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

methyl N-[(E)-(4-nitrophenyl)methylideneamino]carbamate

InChI

InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+

InChI Key

BOHLDNPMHREUCY-UXBLZVDNSA-N

Isomeric SMILES

COC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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